Cas no 15753-47-6 (1-(hydroxymethyl)cyclohexan-1-ol)

1-(hydroxymethyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanemethanol,1-hydroxy-
- 1-(hydroxymethyl)cyclohexan-1-ol
- 1-hydroxyCyclohexanemethanol
- 1-METHYLOLCYCLOHEXAN-1-OL
- (1-hydroxymethyl)cyclohexanol
- 1-(hydroxymethyl)cyclohexanol
- 1-hydroxy-1-(hydroxymethyl)cyclohexane
- 1-Hydroxy-1-hydroxymethyl-cyclohexan
- 1-hydroxymethylcyclohexanol
- 1-Hydroxymethyl-cyclohexanol
- AC1L5JG4
- AC1Q7BVZ
- hydroxymethyl cyclohexanol
- NCIOpen2_000536
- NSC71538
- SureCN18763
- A809849
- AKOS014320890
- BS-12484
- SCHEMBL18763
- FT-0652016
- MFCD00956115
- EN300-199144
- DTXSID40290862
- 1-(hydroxymethyl)-cyclohexan-1-ol
- Cyclohexanemethanol, 1-hydroxy-
- 15753-47-6
- 1-(hydroxymethyl)-1-cyclohexanol
- (hydroxymethyl)cyclohexanol
- BGZGQDDKQNYZID-UHFFFAOYSA-N
- NSC-71538
-
- MDL: MFCD00956115
- インチ: InChI=1S/C7H14O2/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2
- InChIKey: BGZGQDDKQNYZID-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)(CO)O
計算された属性
- せいみつぶんしりょう: 130.09942
- どういたいしつりょう: 130.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 84.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.46
- LogP: 0.67390
1-(hydroxymethyl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199144-0.1g |
1-(hydroxymethyl)cyclohexan-1-ol |
15753-47-6 | 95% | 0.1g |
$152.0 | 2023-09-16 | |
TRC | H948698-10mg |
1-(hydroxymethyl)cyclohexan-1-ol |
15753-47-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-199144-0.25g |
1-(hydroxymethyl)cyclohexan-1-ol |
15753-47-6 | 95% | 0.25g |
$216.0 | 2023-09-16 | |
Enamine | EN300-199144-1.0g |
1-(hydroxymethyl)cyclohexan-1-ol |
15753-47-6 | 95% | 1g |
$528.0 | 2023-05-31 | |
A2B Chem LLC | AA79499-100mg |
1-(Hydroxymethyl)cyclohexanol |
15753-47-6 | 95% | 100mg |
$195.00 | 2024-04-20 | |
Aaron | AR001Q6V-250mg |
Cyclohexanemethanol, 1-hydroxy- |
15753-47-6 | 95% | 250mg |
$277.00 | 2025-01-21 | |
1PlusChem | 1P001PYJ-1g |
Cyclohexanemethanol, 1-hydroxy- |
15753-47-6 | 95% | 1g |
$543.00 | 2025-02-19 | |
1PlusChem | 1P001PYJ-100mg |
Cyclohexanemethanol, 1-hydroxy- |
15753-47-6 | 95% | 100mg |
$179.00 | 2025-02-19 | |
1PlusChem | 1P001PYJ-5g |
Cyclohexanemethanol, 1-hydroxy- |
15753-47-6 | 95% | 5g |
$1504.00 | 2025-02-19 | |
A2B Chem LLC | AA79499-10g |
1-(Hydroxymethyl)cyclohexanol |
15753-47-6 | 95% | 10g |
$2424.00 | 2024-04-20 |
1-(hydroxymethyl)cyclohexan-1-ol 関連文献
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
1-(hydroxymethyl)cyclohexan-1-olに関する追加情報
1-(Hydroxymethyl)cyclohexan-1-ol (CAS 15753-47-6): A Versatile Cyclohexanol Derivative with Emerging Applications
1-(Hydroxymethyl)cyclohexan-1-ol (CAS 15753-47-6), also known as hydroxymethyl cyclohexanol or cyclohexanedimethanol monoalcohol, is a valuable alicyclic compound that has gained increasing attention in specialty chemical applications. This bifunctional molecule combines the structural stability of a cyclohexane ring with two hydroxyl groups, making it an interesting building block for various industrial applications.
The compound's unique molecular structure features a cyclohexane backbone substituted with both a hydroxymethyl group and a hydroxyl group at the same carbon position. This 1,1-disubstitution pattern creates interesting steric and electronic effects that influence its reactivity and physical properties. With a molecular formula of C7H14O2, this cyclohexanol derivative exhibits properties intermediate between simple alcohols and polyols.
Recent studies have highlighted the potential of 1-(hydroxymethyl)cyclohexan-1-ol in green chemistry applications, particularly as a bio-based platform chemical. As industries seek more sustainable alternatives to petroleum-derived compounds, this cyclohexane derivative has emerged as a promising candidate due to its potential derivation from renewable resources and its favorable environmental profile.
In polymer chemistry, 15753-47-6 serves as a valuable monomer or chain extender for producing specialty polyesters and polyurethanes. The presence of two hydroxyl groups with different reactivity allows for controlled polymerization processes, enabling the creation of materials with tailored properties. Researchers are particularly interested in its application for developing high-performance coatings with improved durability and chemical resistance.
The physical properties of hydroxymethyl cyclohexanol make it suitable for various formulation applications. It typically appears as a colorless to pale yellow viscous liquid with moderate water solubility. These characteristics, combined with its relatively low volatility, make it attractive for use in personal care products as a humectant or viscosity modifier, though specific applications require careful formulation studies.
From a synthetic chemistry perspective, 1-(hydroxymethyl)cyclohexan-1-ol offers interesting possibilities as a chiral building block. The cyclohexane ring can adopt various conformations, and the hydroxyl groups can participate in diverse chemical transformations, making this compound valuable for pharmaceutical intermediates and asymmetric synthesis.
Market analysts note growing interest in CAS 15753-47-6 as industries explore alternatives to traditional glycols and polyols. While production volumes remain relatively small compared to commodity chemicals, the specialty chemical sector has shown consistent demand growth for this compound at approximately 5-7% annually, driven by its unique property combination.
Recent patent literature reveals innovative applications of hydroxymethyl cyclohexanol in electronic materials, particularly as a component in photoresist formulations and as a dielectric material precursor. The compound's thermal stability and ability to form crosslinked networks make it suitable for these high-tech applications.
Safety evaluations of 1-(hydroxymethyl)cyclohexan-1-ol indicate it requires standard handling procedures typical for polyhydric alcohols. Proper storage conditions include keeping the material in tightly closed containers in a cool, dry place away from strong oxidizers. As with all chemicals, appropriate personal protective equipment should be used when handling the substance.
Analytical characterization of 15753-47-6 typically employs techniques such as GC-MS, HPLC, and NMR spectroscopy. Quality control parameters often focus on hydroxyl value determination, water content, and purity assessment. Advanced analytical methods can differentiate between various stereoisomers and conformations of the molecule.
The future outlook for 1-(hydroxymethyl)cyclohexan-1-ol appears promising, with research focusing on expanding its applications in sustainable materials and high-value chemical synthesis. As green chemistry principles continue to influence industrial practices, this cyclohexane derivative is well-positioned to find new roles in environmentally friendly product formulations.
For researchers and manufacturers working with CAS 15753-47-6, current challenges include optimizing synthetic routes for improved yield and purity, as well as developing more efficient purification methods. These improvements could significantly enhance the compound's commercial viability and expand its application potential across multiple industries.
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